Cas no 135062-02-1 (Repaglinide)

La repaglinida es un agente hipoglucemiante oral perteneciente a la clase de las meglitinidas, utilizado en el tratamiento de la diabetes mellitus tipo 2. Su mecanismo de acción se basa en la estimulación de la liberación de insulina por parte de las células β pancreáticas, mediante el bloqueo de los canales de potasio ATP-dependientes. A diferencia de las sulfonilureas, la repaglinida tiene un inicio de acción más rápido y una vida media más corta, lo que reduce el riesgo de hipoglucemia prolongada. Es especialmente útil en pacientes con control glucémico postprandial inadecuado. Su metabolismo hepático (principalmente por CYP3A4) y excreción biliar la hacen adecuada para pacientes con insuficiencia renal leve a moderada. Presenta una biodisponibilidad del 56% y alcanza concentraciones máximas en aproximadamente 1 hora.
Repaglinide structure
Repaglinide structure
Nombre del producto:Repaglinide
Número CAS:135062-02-1
MF:C27H36N2O4
Megavatios:452.5857
MDL:MFCD00906179
CID:64339
PubChem ID:24724596

Repaglinide Propiedades químicas y físicas

Nombre e identificación

    • (S)-2-Ethoxy-4-(2-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)amino)-2-oxoethyl)benzoic acid
    • 4-Ethoxycarbonyl-3-ethoxy phenyl acetic acid
    • AG-EE 623ZW
    • Repaglinide
    • 2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid
    • 2-Ethoxy-4-[2-[[(1S)-3-Methyl-1-[2-(1-Piperidinyl)Phenyl]Butyl]Amino]-2-Oxoethyl]Benzoic Acid
    • Prandin,GlucoNorm,NovoNorm
    • (S)-(+)-2-Ethoxy-4-[N-[1-(2-piperidinophenyl)-3-methyl-1-butyl]aminocarbonylmethyl]benzoic acid
    • Novonorm
    • Prandin
    • GlucoNorm
    • Repaglinidum
    • Repaglinida
    • Repaglinidum [INN-Latin]
    • Repaglinida [INN-Spanish]
    • C27H36N2O4
    • 668Z8C33LU
    • 2-Ethoxy-4-[2-[[(1S)-3-Methyl-1-[2-(1-Piperidinyl)Phenyl]Buty
    • AKOS005561792
    • BRD-K82846253-001-03-0
    • (S)-2-ETHOXY-4-(2-(METHYL-1-(2-(1-PIPERIDINYL)PHENYL)BUTYLAMINO)-2-OXOETHYL)-BENZOIC ACID
    • REPAGLINIDE [VANDF]
    • HMS3414D09
    • Q2195995
    • 2-ethoxy-4-[2-({(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino)-2-oxoethyl]benzoic acid
    • SW197344-4
    • Repaglinide for system suitability, European Pharmacopoeia (EP) Reference Standard
    • BJX
    • Q-201663
    • AM20090697
    • 2-ethoxy-4-({[(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl]carbamoyl}methyl)benzoic acid
    • HMS2094C07
    • NN-623
    • F15001
    • BIDD:GT0338
    • Prestwick3_001046
    • SMR000466305
    • Reglin
    • (S)-2-Ethoxy-4-(2-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)amino)-2-oxoethyl)benzoicacid
    • REPAGLINIDE (MART.)
    • Repaglinida (INN-Spanish)
    • (+)-2-Ethoxy-alpha-(((S)-alpha-isobutyl-o-piperidinobenzyl)carbamoyl)-p-toluic acid
    • Benzoic Acid, 2-ethoxy-4-(2-((3-methyl-1-(2-(1-piperidinyl)phenyl)butyl)amino)-2-oxoethyl)-,(S)-
    • Surepost
    • Benzoic acid, 2-ethoxy-4-(2-((3-methyl-1-(2-(1-piperidinyl)phenyl)butyl)amino)-2-oxoethyl)-, (S)-
    • A10BX02
    • AG-EE 623 ZW
    • SMP-508
    • AG-EE-623-ZW
    • MLS000759407
    • repa-glinide
    • Repaglinide [USAN:USP:INN:BAN]
    • REPAGLINIDE [USP MONOGRAPH]
    • NCGC00016978-05
    • REPAGLINIDE (EP MONOGRAPH)
    • (S)-2-Ethoxy-4-[N-(1-(2-piperidino-phenyl)-3-methyl-1-butyl)-aminocarbonylmethyl]-benzoic acid
    • s1426
    • BDBM50153520
    • Z1501485370
    • AB00514019_10
    • (S)-2-Ethoxy-4-(2-(3-methyl-1-(2-piperidinophenyl)butylamino)-2-oxoethyl)benzoic acid
    • 111GE012
    • Actulin
    • CCG-101013
    • FAEKWTJYAYMJKF-QHCPKHFHSA-N
    • AB00514019_11
    • SBI-0206942.P001
    • SPBio_002906
    • D00594
    • Repaglinide [USAN]
    • MLS001424111
    • AB00514019-09
    • Repaglinide, European Pharmacopoeia (EP) Reference Standard
    • Tox21_110721
    • BPBio1_001070
    • GTPL6841
    • NSC 759893
    • Pharmakon1600-01506035
    • BCP04250
    • AG-EE 388 ZW
    • Repaglinide for system suitability
    • Repaglinide, United States Pharmacopeia (USP) Reference Standard
    • (S)-2-Ethoxy-4-[2-[[3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl]amino]-2-oxoethyl]benzoic acid
    • NCGC00016978-02
    • AG-EE-623 ZW
    • Repaglinide (JAN/USP/INN)
    • HMS3678D09
    • (-)-Repaglinide
    • SCHEMBL16137
    • A806877
    • AC-726
    • (S)-2-ethoxy-4-(2-((3-methyl-1-(2-(1-piperidinyl)-phenyl)butyl)amino)-2-oxoethyl)-benzoic acid
    • MFCD00906179
    • BSPBio_000972
    • HB1106
    • (S)-2-ethoxy-4-(2-(3-methyl-1-(2-(piperidin-1-yl)phenyl)butylamino)-2-oxoethyl)benzoic acid
    • AG-EE-388
    • REPAGLINIDE [MI]
    • REPAGLINIDE [MART.]
    • 2-Ethoxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benz oic acid
    • HMS2098A14
    • REPAGLINIDE [JAN]
    • Repaglinide,(S)
    • BR164332
    • AGEE-623ZW
    • HMS2231M21
    • NCGC00016978-01
    • (+)-2-ETHOXY-.ALPHA.-(((S)-.ALPHA.-ISOBUTYL-O-PIPERIDINOBENZYL)CARBAMOYL)-P-TOLUIC ACID
    • REPAGLINIDE [EMA EPAR]
    • REPAGLINIDE [INN]
    • HMS3715A14
    • HMS2051N08
    • Repaglinide (USAN:USP:INN:BAN)
    • REPAGLINIDE (USP MONOGRAPH)
    • C07670
    • AB00514019
    • REPAGLINIDE (USP-RS)
    • BS-1010
    • Repaglinide, >=98% (HPLC), solid
    • 135062-02-1
    • CHEMBL1272
    • CHEBI:8805
    • SR-01000759404-4
    • HY-15209
    • (2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-guanidino-pentanoyl]amino]-4-carboxy-butanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-4-methyl-pentanoyl]amino]-3-methyl-pe;(S)-2-Ethoxy-4-[2-[[3-methyl-1-[2-(1-piperidyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid
    • Prestwick1_001046
    • 2-ethoxy-4-(2-{[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino}-2-oxoethyl)benzoic acid
    • (s)-(+)-2-ethoxy-4-(2-oxo-2-[(alpha-isobutyl-2-piperidinobenzyl)amino]ethyl)-benzoic acid
    • Prestwick2_001046
    • HMS1571A14
    • REPAGLINIDE [ORANGE BOOK]
    • NSC-759893
    • (S)-2-Ethoxy-4-[2-[[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid
    • CAS-135062-02-1
    • Prestwick0_001046
    • UNII-668Z8C33LU
    • DB00912
    • DTXCID603552
    • Prandin (TN)
    • MLS006011560
    • Repaglinidum (INN-Latin)
    • Surepost (TN)
    • CS-0979
    • DTXSID3023552
    • REPAGLINIDE [USP-RS]
    • NSC759893
    • (+)-repaglinide
    • AG-EE-623ZW
    • MLS001076684
    • REPAGLINIDE [EP MONOGRAPH]
    • R0179
    • REPAGLINIDE [WHO-DD]
    • (S)-2-Ethoxy-4-(2-((methyl-1-(2-(1-piperidinyl)phenyl)butyl)amino)-2-oxoethyl)-benzoic acid
    • Benzoic acid, 2-ethoxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]-
    • NCGC00016978-04
    • SR-01000759404
    • Repaglinide- Bio-X
    • NC00263
    • 2-Ethoxy-4-{[(S)-3-methyl-1-(2-piperidin-1-yl-phenyl)-butylcarbamoyl]-methyl}-benzoic acid
    • BRD-K82846253-001-14-7
    • BRD-K82846253-001-15-4
    • BRD-K82846253-001-16-2
    • NCGC00016978-15
    • STK629501
    • MDL: MFCD00906179
    • Renchi: 1S/C27H36N2O4/c1-4-33-25-17-20(12-13-22(25)27(31)32)18-26(30)28-23(16-19(2)3)21-10-6-7-11-24(21)29-14-8-5-9-15-29/h6-7,10-13,17,19,23H,4-5,8-9,14-16,18H2,1-3H3,(H,28,30)(H,31,32)/t23-/m0/s1
    • Clave inchi: FAEKWTJYAYMJKF-QHCPKHFHSA-N
    • Sonrisas: O=C(C([H])([H])C1C([H])=C([H])C(C(=O)O[H])=C(C=1[H])OC([H])([H])C([H])([H])[H])N([H])[C@@]([H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])C1=C([H])C([H])=C([H])C([H])=C1N1C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H]

Atributos calculados

  • Calidad precisa: 452.267508g/mol
  • Carga superficial: 0
  • XLogP3: 5.2
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 5
  • Cuenta de enlace giratorio: 10
  • Masa isotópica única: 452.267508g/mol
  • Masa isotópica única: 452.267508g/mol
  • Superficie del Polo topológico: 78.9Ų
  • Recuento de átomos pesados: 33
  • Complejidad: 619
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Recuento de constructos de variantes mutuas: 7
  • Carga superficial: 0

Propiedades experimentales

  • Color / forma: Powder
  • Denso: 1.1±0.1 g/cm3
  • Punto de fusión: 131.0 to 135.0 deg-C
  • Punto de ebullición: 672.9°C at 760 mmHg
  • Punto de inflamación: 360.8±31.5 °C
  • índice de refracción: 1.567
  • Disolución: DMSO: 34 mg/mL
  • PSA: 78.87000
  • Logp: 5.67580
  • Merck: 8136
  • Presión de vapor: 0.0±2.2 mmHg at 25°C
  • Disolución: Uncertain
  • Rotación específica: D20 +6.97° (c = 0.975 in methanol); D20 +7.45° (c = 1.06 in methanol)

Repaglinide Información de Seguridad

  • Símbolo: GHS07 GHS08
  • Promover:warning
  • Palabra de señal:Warning
  • Instrucciones de peligro: H302-H361-H362
  • Declaración de advertencia: P201-P202-P260-P263-P264-P270-P280-P301+P312+P330-P308+P313-P405-P501
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:2
  • Instrucciones de Seguridad: H302+H361+H362
  • Rtecs:000000033825
  • Condiciones de almacenamiento:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Toxicidad:LD50 orally in rats: >1 g/kg (Grell)

Repaglinide Datos Aduaneros

  • Código HS:2933399090
  • Datos Aduaneros:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Repaglinide PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-MU818-1g
Repaglinide
135062-02-1 99%
1g
¥644.0 2022-06-10
Enamine
EN300-117279-1.0g
135062-02-1 95%
1.0g
$0.0 2023-02-18
eNovation Chemicals LLC
D571368-100g
Repaglinide
135062-02-1 95%
100g
$480 2024-07-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1088-100mg
Repaglinide
135062-02-1 99.66%
100mg
¥ 997 2023-09-07
abcr
AB436463-25g
(S)-2-Ethoxy-4-(2-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)amino)-2-oxoethyl)benzoic acid, 95%; .
135062-02-1 95%
25g
€842.00 2025-03-19
TRC
R144500-100mg
Repaglinide
135062-02-1
100mg
$ 119.00 2023-09-06
abcr
AB436463-250 mg
(S)-2-Ethoxy-4-(2-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)amino)-2-oxoethyl)benzoic acid, 95%; .
135062-02-1 95%
250mg
€81.90 2023-04-23
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci16314-100mg
Repaglinide
135062-02-1 98%
100mg
¥881.00 2023-09-09
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
R129561-50mg
Repaglinide
135062-02-1 ≥99%
50mg
¥29.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
R129561-250mg
Repaglinide
135062-02-1 ≥99%
250mg
¥59.90 2023-09-01

Repaglinide Métodos de producción

Repaglinide Literatura relevante

Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:135062-02-1)Repaglinide
sfd8991
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:135062-02-1)Repaglinide
A806877
Pureza:99%/99%
Cantidad:10g/25g
Precio ($):182.0/392.0